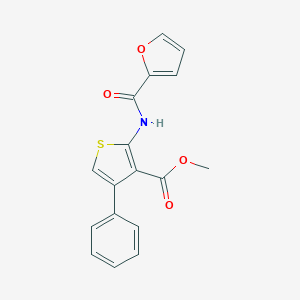

![molecular formula C19H15N3O2S B381045 1-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline CAS No. 315692-90-1](/img/structure/B381045.png)

1-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline” is a synthetic molecule that has been studied for its potential anticancer properties . It belongs to a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . New thiourea derivatives incorporating two benzo[d][1,3]dioxol-5-yl moieties have also been synthesized through the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzo[d][1,3]dioxol-5-ylmethyl group attached to a 5-methyl-[1,2,4]triazolo[4,3-a]quinoline core . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. For instance, the compound could potentially undergo reactions at the triazole or quinoline moieties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the benzo[d][1,3]dioxol-5-ylmethyl group could influence its solubility and stability .Applications De Recherche Scientifique

Anticancer Activity

Compounds with benzo[d][1,3]dioxol-5-ylmethyl groups have been designed and synthesized for evaluation against various cancer cell lines such as CCRF-CEM (acute lymphoblastic leukemia), LNCaP (prostate cancer), and MIA PaCa-2 (pancreatic cancer) . These studies suggest potential applications of your compound in cancer research, particularly in the design of new therapeutic agents.

Synthesis and Characterization

The synthesis of novel compounds with benzo[d][1,3]dioxol-5-ylmethyl groups involves techniques such as Pd-catalyzed C-N cross-coupling . Characterization of these compounds includes determining their antitumor activities against cell lines like HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) . This indicates that your compound could be synthesized and characterized for similar purposes.

Drug Design

The structural features of benzo[d][1,3]dioxol-5-ylmethyl groups are considered in drug design due to their biological activities . Your compound may also be explored in drug design efforts to create new medications with improved efficacy and safety profiles.

Molecular Biology Research

Compounds with benzo[d][1,3]dioxol-5-ylmethyl groups could be used in molecular biology research to study their interactions with biological macromolecules and their mechanisms of action at the molecular level .

Pharmacological Studies

These compounds may undergo pharmacological studies to assess their pharmacokinetics, pharmacodynamics, and toxicity profiles . Such studies could be applicable to your compound to determine its suitability as a drug candidate.

Chemical Biology

In chemical biology, these compounds can be used as tools to probe biological systems and understand the chemical basis of biological processes .

Biochemical Assays

Biochemical assays may utilize these compounds to measure enzyme activities, receptor-ligand interactions, or other biochemical processes .

Computational Chemistry

Computational methods could be employed to predict the properties and behaviors of these compounds in biological systems, aiding in the rational design of new therapeutic agents .

Orientations Futures

Future research could focus on further optimizing this compound to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Additionally, more detailed studies on its mechanism of action and safety profile would be beneficial.

Mécanisme D'action

Target of Action

The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules play a crucial role in cell division, making them a popular target for anticancer agents .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes a mitotic blockade, leading to cell apoptosis .

Biochemical Pathways

The compound’s interaction with tubulin disrupts the normal function of microtubules, affecting various biochemical pathways. The most significant of these is the cell cycle, particularly the mitotic phase. By causing a mitotic blockade, the compound prevents cells from dividing, which can lead to cell death .

Result of Action

The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This means that the compound prevents cells from dividing and triggers programmed cell death, which can help to control the growth of cancer cells .

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c1-12-8-18-20-21-19(22(18)15-5-3-2-4-14(12)15)25-10-13-6-7-16-17(9-13)24-11-23-16/h2-9H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIFPNHSRBWUMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC4=CC5=C(C=C4)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Bromophenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine](/img/structure/B380963.png)

![5-(4-Chlorophenyl)sulfanylquinazolino[2,3-a]phthalazin-8-one](/img/structure/B380964.png)

![Ethyl 4-(4-methylphenyl)-2-({[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B380966.png)

![methyl 4-{3-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B380968.png)

![Diethyl 5-{[(acetyloxy)(phenyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380970.png)

![5-Phenyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}thieno[2,3-d]pyrimidine](/img/structure/B380973.png)

![methyl 4-[3-({[3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B380976.png)

![3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380978.png)

![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B380981.png)

![ethyl 4-(4-methoxyphenyl)-2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B380983.png)

![7-Methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B380984.png)

![5-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B380985.png)